N-(3-acetylphenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-12-8-9-13(2)19-18(12)22-20(26-19)23(4)11-17(25)21-16-7-5-6-15(10-16)14(3)24/h5-10H,11H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPRYWVFZLHORZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activities, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that integrates an acetylphenyl group with a benzo[d]thiazole moiety. The synthesis typically involves multi-step organic reactions, which may include acylation and amination processes. The general synthetic route can be summarized as follows:
- Starting Materials : The synthesis begins with 3-acetylphenol and 4,7-dimethylbenzo[d]thiazole.
- Reaction Steps :
- Acetylation of the phenolic compound.
- Formation of the amide bond with the benzo[d]thiazole derivative.
- Purification : The final product is purified through crystallization or chromatography techniques.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of benzothiazole possess anticancer , antibacterial , and antifungal properties due to their ability to interact with cellular targets and disrupt critical biological processes .
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : By interfering with key signaling pathways in cancer cells.
- Induction of Apoptosis : Triggering programmed cell death through the activation of caspases.
- Antioxidant Activity : Reducing oxidative stress within cells, which can prevent cancer cell growth.
Research Findings
Several studies have investigated the biological activity of similar compounds:
- Cytotoxicity Assays : In vitro studies demonstrated that compounds with similar structures showed IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity.
- Molecular Docking Studies : These studies suggest that the compound can effectively bind to specific proteins involved in cancer progression, enhancing its potential as a therapeutic agent .
-
Case Studies :
- A study focusing on related benzothiazole derivatives reported significant cytotoxic effects on human breast cancer cells (MCF-7), with mechanisms involving apoptosis and cell cycle arrest .
- Another investigation highlighted the antibacterial properties of benzothiazole derivatives against Gram-positive bacteria, suggesting a broader spectrum of biological activity beyond anticancer effects.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- The 4,7-dimethylbenzothiazole in the target compound may enhance lipophilicity compared to alkoxy or cyano-substituted analogs .
- Substitution at the acetamide nitrogen (e.g., thiophen-2-yl ethyl vs.
Anticonvulsant Activity
Benzothiazole-acetamides with alkoxy or heterocyclic substituents (e.g., compounds 5a–m, 6a–b) showed potent anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with ED₅₀ values ranging from 12–45 mg/kg .
α-Glucosidase Inhibition
Coumarin-linked thiazole acetamides (e.g., compound 5 in ) exhibited IC₅₀ values of 1.2–3.8 μM against α-glucosidase, attributed to hydrogen bonding between the coumarin carbonyl and enzyme active sites . The absence of a coumarin moiety in the target compound suggests divergent activity.
Antiproliferative Activity
Tetrahydrobenzothiophene derivatives (e.g., ) demonstrated IC₅₀ values of 4–12 μM against MCF-7 and HeLa cell lines. The 4,7-dimethylbenzothiazole core in the target compound may confer similar activity, though this requires experimental validation .
Physicochemical Properties
| Property | Target Compound | N-(6-methoxybenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4l) | 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide |
|---|---|---|---|
| Molecular Weight | ~395.5 g/mol | 458.5 g/mol | 403.5 g/mol |
| Melting Point | Not reported | 252.3°C | Not reported |
| HPLC Purity | Not reported | 92.4% | Not reported |
| LogP (Predicted) | ~3.1 | ~2.8 | ~3.4 |
Key Observations :
- High melting points in analogs (240–260°C) suggest strong crystalline packing, which may be disrupted by the acetyl group in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
